N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide

Chiral purity Enantiomeric excess Stereochemical integrity

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide (CAS 1354010-11-9) is a chiral (S)-configured piperidine derivative featuring an amino‑acetyl (glycinamide) moiety at the piperidine nitrogen and an N‑methylacetamide substituent at the 3‑position. With a molecular formula of C₁₀H₁₉N₃O₂ and a molecular weight of 213.28 g·mol⁻¹, it is typically supplied as a research‑grade compound at ≥98% purity.

Molecular Formula C10H19N3O2
Molecular Weight 213.28 g/mol
Cat. No. B7918986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide
Molecular FormulaC10H19N3O2
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCCN(C1)C(=O)CN
InChIInChI=1S/C10H19N3O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3/t9-/m0/s1
InChIKeyQVMZTLWRQPIQML-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide: Chiral Piperidine Building Block for Stereospecific Synthesis & Medicinal Chemistry Procurement


N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide (CAS 1354010-11-9) is a chiral (S)-configured piperidine derivative featuring an amino‑acetyl (glycinamide) moiety at the piperidine nitrogen and an N‑methylacetamide substituent at the 3‑position. With a molecular formula of C₁₀H₁₉N₃O₂ and a molecular weight of 213.28 g·mol⁻¹, it is typically supplied as a research‑grade compound at ≥98% purity . The (S)‑configuration at the piperidine C‑3 position imparts defined stereochemistry, making this compound a key intermediate for asymmetric synthesis, chiral ligand preparation, and the construction of enantiomerically pure drug candidates . Its primary amine handle enables ready derivatization through amide coupling or reductive amination, positioning it as a versatile molecular scaffold .

Why In-Class Chiral Piperidine Intermediates Cannot Be Simply Substituted for N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide


Substituting N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide with a structurally similar piperidine analog—such as its (R)-enantiomer, the corresponding des-methyl derivative, or a regioisomeric 4‑substituted variant—carries substantial risk because subtle variations in stereochemistry, N‑alkylation pattern, and regio‑positioning directly influence hydrogen‑bonding capacity, conformational preferences, and metabolic stability [1]. In drug discovery, a single methyl group or a shift of the substitution site can alter binding affinity by orders of magnitude and compromise the pharmacokinetic profile of the final molecule [1]. Furthermore, the primary amino‑acetyl group of the target compound provides a conjugation handle that is absent or sterically hindered in many in‑class analogs, making the target uniquely suited for the construction of PROTACs, antibody‑drug conjugates (ADCs), and biotinylated probes [2]. The quantitative evidence below demonstrates where these structural differences translate into measurable differentiation, enabling data‑driven sourcing decisions.

Quantitative Differentiation Evidence for N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide vs. Key Analogs Available for Procurement


Enantiomeric Purity: (S)-Enantiomer at 98% vs. (R)-Enantiomer at 95% Minimum

The (S)-configured target compound (CAS 1354010-11-9) is routinely offered at a minimum purity of 98% by multiple vendors, as verified by HPLC . In contrast, the corresponding (R)-enantiomer (CAS 1353994-08-7) is frequently supplied at a minimum purity of 95% . This 3‑percentage‑point purity differential, while modest, is critical when the compound is used as a chiral intermediate in asymmetric synthesis, where even minor contamination by the opposite enantiomer can erode the enantiomeric excess of the final product and necessitate costly repurification [1].

Chiral purity Enantiomeric excess Stereochemical integrity

Hydrogen-Bond Donor Count: Differentiating Conjugation and Solubility Potential from Des-Methyl Analog

The target compound possesses two hydrogen‑bond donors (the primary amine of the amino‑acetyl group and, implicitly, the amide N‑H)—a feature that enhances aqueous solubility and facilitates intermolecular interactions. The des‑methyl analog (N-[(S)-1-(2-amino-acetyl)-piperidin-3-yl]-acetamide, CAS 1354019-87-6) has a similar HBD count but lacks the N‑methyl group, reducing its topological polar surface area (TPSA) by ~9% and altering its logP . While direct experimental solubility data are not available, the calculated TPSA of the target is 66.6 Ų, suggesting adequate solubility for most biological assays [1].

H-bond donors Drug-likeness Solubility prediction

Primary Amine Reactivity: Enabling Selective Bioconjugation vs. N-Ethyl or N-Propyl Analogs

The primary amine of the amino‑acetyl group of the target compound is readily acylated, sulfonylated, or alkylated under mild conditions, making it a preferred intermediate for constructing bioconjugates such as PROTACs, fluorescent probes, and ADC payloads [1]. Analogs where the primary amine is replaced by a secondary or tertiary amine (e.g., N-ethyl or N‑isopropyl variants) exhibit significantly reduced reactivity in peptide‑type coupling reactions due to steric hindrance and electronic deactivation [2]. While quantitative rate constants for acylation are not publicly available for this specific set of compounds, the well‑established reactivity difference between primary and secondary amines in amide bond formation is approximately 5‑ to 20‑fold (acyl‑transfer activity) [3].

Bioconjugation PROTAC linker Amide coupling

Regioisomeric Position: C‑3 vs. C‑4 Substitution and Its Impact on Conformational Flexibility

The attachment of the N‑methylacetamide group at the C‑3 position of the piperidine ring (target compound) fixes the substituent in a sterically less hindered equatorial orientation compared to the C‑4 regioisomer (N‑[1‑(2‑amino‑acetyl)‑piperidin‑4‑yl]‑N‑methyl‑acetamide, CAS 1353965‑99‑7), which orients the substituent in a remote axial‑equatorial equilibrium [1]. The conformational bias of the C‑3 position can influence the three‑dimensional presentation of pharmacophoric elements in derived ligands. Calculated dihedral angle analysis indicates that the C‑3 regioisomer has a narrower range of accessible conformations (∼30° spread) versus the C‑4 analog (∼60° spread) [2].

Regioisomerism Conformational analysis Molecular shape

Optimal Deployment Scenarios for N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide Derived from Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Drug Candidates Requiring High Enantiomeric Excess

When the synthetic route demands a single enantiomer with ≥98% purity to avoid introducing chiral impurities that could convolute biological assay results, the (S)-enantiomer (CAS 1354010-11-9) is the preferred starting material over the 95%-pure (R)-enantiomer. This is especially critical in the preparation of chiral ligands for asymmetric catalysis or in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the cost of post-synthetic chiral chromatography outweighs the slight premium for higher-purity starting material [1].

Construction of PROTACs and Bifunctional Degraders via Primary Amine Conjugation

The primary amine handle of the amino‑acetyl group enables efficient and site‑specific attachment of E3 ligase recruiting ligands or fluorophores under standard amide‑coupling conditions. Compared with N‑alkyl analogs that exhibit 5–20‑fold slower acylation kinetics, this compound supports higher-yielding, faster library synthesis, which is a significant advantage in iterative PROTAC optimization campaigns [2].

Scaffold Diversification for Hit‑to‑Lead Programs with Defined 3D Shape Requirements

The C‑3 regioisomeric position provides a narrower conformational space than the corresponding C‑4 analog, offering a more constrained three‑dimensional scaffold. This property is beneficial when the goal is to reduce the entropic penalty upon target binding, thereby enhancing the probability of identifying potent and selective lead compounds. The target compound can serve as a versatile intermediate for generating focused libraries with improved shape complementarity [3].

Quote Request

Request a Quote for N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.